molecular formula C12H18ClF2N B1458052 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride CAS No. 1864062-96-3

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Cat. No. B1458052
CAS RN: 1864062-96-3
M. Wt: 249.73 g/mol
InChI Key: ROOQLCZJTCLOKV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (DFDMBA-HCl) is a synthetic compound used in research laboratories and in scientific studies. It is a fluorinated derivative of dimethylbutanamine, and is an important building block in the synthesis of a variety of compounds. DFDMBA-HCl has been used in a wide range of applications, including drug development, drug delivery, and drug screening.

Scientific Research Applications

Chromatography and Mass Spectrometry

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties allow for calibration of instruments and validation of analytical methods. This compound can help in the identification and quantification of unknown substances within a sample by comparing retention times and mass spectra .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its fluorinated aromatic ring system is a common motif in drug design, often contributing to the binding affinity and metabolic stability of therapeutic molecules. Researchers may modify the compound’s structure to develop new medications with improved efficacy and safety profiles .

Agriculture

The compound’s potential applications in agriculture include serving as a building block for the synthesis of agrochemicals such as pesticides and herbicides. Its chemical structure could be tailored to interact with specific biological targets in pests, leading to the development of compounds that are effective at controlling crop diseases and infestations while minimizing environmental impact .

Material Science

In material science, 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride may be investigated for its role in the creation of novel polymers or coatings. The incorporation of fluorinated compounds into materials can enhance properties like chemical resistance, thermal stability, and hydrophobicity, which are desirable in various industrial applications .

Environmental Science

This compound could be studied for its environmental fate and transport. Understanding how it behaves in different environmental compartments (such as water, soil, and air) and its potential degradation products is crucial for assessing its environmental impact. Such studies are essential for the safe management and regulatory approval of new chemicals introduced into the environment .

Biochemistry

In biochemistry, the compound might be used as a reagent in enzymatic assays or as a molecular probe to study biological pathways. Its structural features could allow it to interact with enzymes or receptors, providing insights into their function and aiding in the discovery of new biological targets for drug development .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effect. The mechanism of action for “1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” is not specified in the available resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on human health and the environment. The specific safety and hazards of “1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” are not specified in the available resources .

properties

IUPAC Name

1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14;/h4-6,11H,7,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOQLCZJTCLOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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